molecular formula C8H6BrClN2 B1272454 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile CAS No. 42951-71-3

5-Bromo-2-chloro-4,6-dimethylnicotinonitrile

Cat. No. B1272454
Key on ui cas rn: 42951-71-3
M. Wt: 245.5 g/mol
InChI Key: UUEREACRVVTQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05593998

Procedure details

A mixture of 9.0 grams (0.040 mole) of 5-bromo-3-cyano-2-hydroxy -4,6-dimethylpyridine in 40 mL of phosphorus oxychloride is stirred, and one drop (catalyst) of N,N-dimethylformamide is added. The reaction mixture is then stirred at ambient temperature for about five hours, and then allowed to stand for about 72 hours. After this time, the reaction mixture is poured into 1000 mL of ice containing about one mL of concentrated hydrochloric acid. The mixture is stirred until the ice melts. The resultant precipitate is collected by filtration and washed with water. The solid is then dried under reduced pressure at about 60° C. An NMR spectrum of the solid indicates that it contains a large amount of starting material. The solid is then dissolved in 25 mL of phosphorus oxychloride, and two drops of N,N-dimethylformamide are added. The mixture is heated to reflux where it is stirred for about 18 hours. After this time, the reaction mixture is poured into 600 mL of ice containing about two mL of concentrated hydrochloric acid. The mixture is stirred until the ice melts. The resultant precipitate is collected by filtration, washed with water, and dried under reduced pressure at about 60° C., yielding 8.6 grams of 5-bromo-2-chloro-3-cyano -4,6-dimethylpyridine. The NMR spectrum is consistent with the proposed structure.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](O)=[N:6][C:7]=1[CH3:8].[ClH:13]>P(Cl)(Cl)(Cl)=O.CN(C)C=O>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5]([Cl:13])=[N:6][C:7]=1[CH3:8]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrC=1C(=C(C(=NC1C)O)C#N)C
Name
Quantity
40 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
1000 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred at ambient temperature for about five hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid is then dried under reduced pressure at about 60° C
DISSOLUTION
Type
DISSOLUTION
Details
The solid is then dissolved in 25 mL of phosphorus oxychloride
ADDITION
Type
ADDITION
Details
two drops of N,N-dimethylformamide are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux where it
STIRRING
Type
STIRRING
Details
is stirred for about 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
After this time, the reaction mixture is poured into 600 mL of ice containing about two mL of concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
The mixture is stirred until the ice
FILTRATION
Type
FILTRATION
Details
The resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at about 60° C.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C(=C(C(=NC1C)Cl)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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